(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (hereafter referred to as BBPCA) is a compound of interest for scientific research. It is a chiral molecule containing a pyrrolidine ring and a bromobenzyl group. This compound has been studied for its potential applications in organic synthesis and drug design. It is also used as a substrate for various enzymatic reactions and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Antioxidant and Anticholinergic Activities : Compounds similar to (S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid have been synthesized and tested for antioxidant and anticholinergic activities. These include various bromophenols and derivatives demonstrating significant radical scavenging and enzyme inhibition properties (Rezai et al., 2018).
Molecular Structure Analysis : Studies have been conducted on the molecular structure of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, examining their conformation and crystal structure (Rajalakshmi et al., 2013).
Cyclopropane-Annelated Azaoligoheterocycles : Research involving the synthesis of complex structures like cyclopropane-annelated azaoligoheterocycles from related cyclic amino acid amides showcases the versatility of these compounds in synthetic chemistry (Gensini & de Meijere, 2004).
Pharmaceutical Applications
Antilipidemic Agent Synthesis : Enantiomers of compounds structurally related to (S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid have been synthesized and evaluated as potential antilipidemic agents, indicating their therapeutic applications (Ohno et al., 1999).
Anti-Inflammatory Activities : Derivatives of pyrrolidin-2-ones, which are structurally related to the compound , have been synthesized and evaluated as anti-inflammatory agents, showing promise in this therapeutic area (Ikuta et al., 1987).
Inhibitor Synthesis : Research has been conducted on the synthesis of inhibitors, such as the N-Acetylglucosaminidase inhibitor, from derivatives of the compound, demonstrating its potential in developing therapeutic agents (Schumacher-Wandersleb et al., 1994).
Propiedades
IUPAC Name |
(2S)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426259 | |
Record name | 2-[(2-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
706806-73-7 | |
Record name | 2-[(2-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.